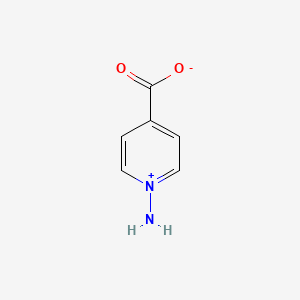
1-Aminopyridin-1-ium-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopyridin-1-ium-4-carboxylate is a chemical compound with the molecular formula C6H6N2O2. It is characterized by a pyridine ring attached to both an amino group and a carboxyl group. This compound is typically found as a white to yellowish powder. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Aminopyridin-1-ium-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the compound’s purity and consistency for commercial use .
Chemical Reactions Analysis
1-Aminopyridin-1-ium-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups in this compound make it susceptible to substitution reactions.
Scientific Research Applications
1-Aminopyridin-1-ium-4-carboxylate has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aminopyridin-1-ium-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Aminopyridin-1-ium-4-carboxylate can be compared with other similar compounds, such as:
4-Aminopyridine: This compound has a similar pyridine ring structure but lacks the carboxyl group.
Pyridine-4-carboxylic acid: This compound has a carboxyl group attached to the pyridine ring but lacks the amino group.
The presence of both amino and carboxyl groups in this compound makes it unique compared to these similar compounds. This dual functionality allows for a broader range of chemical reactions and applications .
Properties
IUPAC Name |
1-aminopyridin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXQDONGFDLDBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



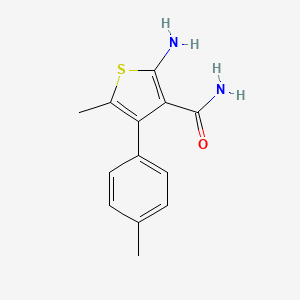
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

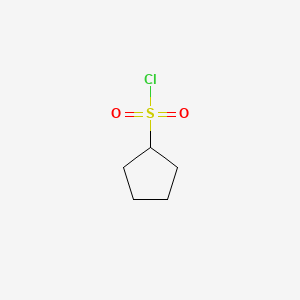
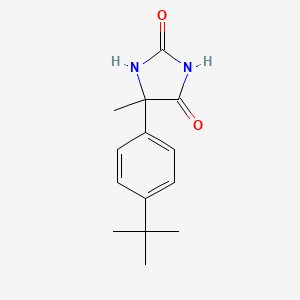
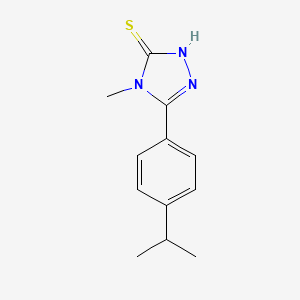

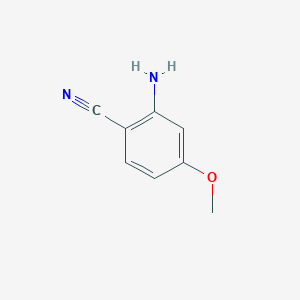

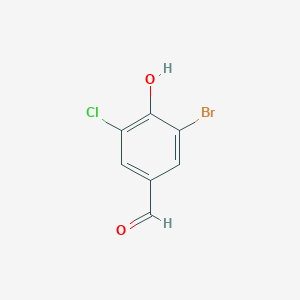
![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)
